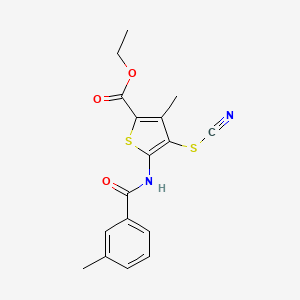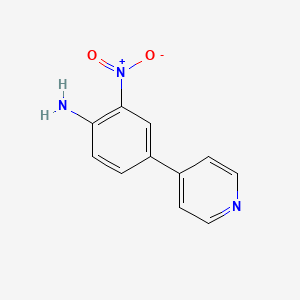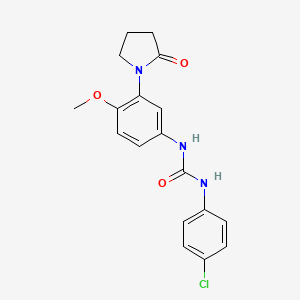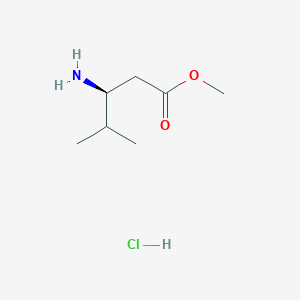
Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate” is a complex organic molecule. It contains several functional groups, including an ester (ethoxycarbonyl), an amide (benzamido), a thiocyanate, and a thiophene ring .
Molecular Structure Analysis
The exact molecular structure would depend on the positions of the functional groups on the thiophene ring. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The other functional groups are likely attached to the carbon atoms of this ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the ester group could undergo hydrolysis, transesterification, or reduction. The amide group could participate in hydrolysis or reduction reactions. The thiocyanate group could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the functional groups it contains, and the presence of any chiral centers .Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Approaches : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate and its derivatives have been synthesized through various methods, including bromination, reaction with thiourea or substituted thioureas, and treatment with amines or alkylethanolamines. These processes led to the production of tertiary amines, 2-hydroxyethylamines, and corresponding 2-chloroethylamines, showcasing the chemical versatility of thiophene derivatives (Chapman et al., 1971).
Tautomeric Structures and Dyes : A study focused on ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, which was used to synthesize novel bis-heterocyclic monoazo dyes. These dyes were characterized by their solvatochromic behavior and tautomeric structures, indicating potential applications in dye chemistry and materials science (Karcı & Karcı, 2012).
Biological Activities
Antimicrobial Properties : Novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes were synthesized, exhibiting significant antibacterial and antifungal activities against a variety of pathogenic strains. This suggests their potential use as antimicrobial agents (Altundas et al., 2010).
Antiproliferative Effects : A study on thieno[2,3-d]pyrimidines derived from ethyl 2-amino-5-ethylthiophene-3-carboxylate revealed that some compounds possess excellent inhibitory activities against certain plant growths, suggesting potential applications in agriculture and bioactive material development (Wang et al., 2010).
Chemical Properties and Applications
- Complex Formation and Chemical Stability : The physicochemical properties, such as acid-base behavior, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, were examined. Complexes with Cu(II), Co(II), and Ni(II) were prepared, highlighting their potential in developing new materials and chemical processes (Chekanova et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-methyl-5-[(3-methylbenzoyl)amino]-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-4-22-17(21)14-11(3)13(23-9-18)16(24-14)19-15(20)12-7-5-6-10(2)8-12/h5-8H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYHIMGLMPIPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC(=C2)C)SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-chloro-2-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B2702820.png)


![methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2702829.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2702831.png)




![1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2702840.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)

